1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonyl group, and multiple aromatic rings, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the aromatic rings. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of Aromatic Rings: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The aromatic rings may participate in π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(methyl)phenyl]piperidine-4-carboxamide: Differing by the substitution on the aromatic ring.
1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(ethyl)phenyl]piperidine-4-carboxamide: Differing by the length of the alkyl chain on the aromatic ring.
These comparisons highlight the uniqueness of the compound in terms of its specific substitutions and functional groups.
Properties
Molecular Formula |
C22H26ClFN2O3S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClFN2O3S/c1-15(2)17-6-3-4-9-21(17)25-22(27)16-10-12-26(13-11-16)30(28,29)14-18-19(23)7-5-8-20(18)24/h3-9,15-16H,10-14H2,1-2H3,(H,25,27) |
InChI Key |
BBTUTNPTMJMKME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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